molecular formula C7H4ClNOS B1308705 7-Chloro-2-mercaptobenzoxazole CAS No. 51793-93-2

7-Chloro-2-mercaptobenzoxazole

Cat. No.: B1308705
CAS No.: 51793-93-2
M. Wt: 185.63 g/mol
InChI Key: XXRDNTGJMQMSLW-UHFFFAOYSA-N
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Description

7-Chloro-2-mercaptobenzoxazole, also known as 7-chloro-3H-1,3-benzoxazole-2-thione, is a heterocyclic compound with the molecular formula C7H4ClNOS. This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a mercapto group at the 2nd position. It is commonly used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

7-Chloro-2-mercaptobenzoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of protein-protein interactions as a cleavable crosslinker.

    Medicine: Investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of various diseases such as glaucoma and edema.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

Safety and Hazards

7-Chloro-2-mercaptobenzoxazole is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Future Directions

2-Mercaptobenzoxazole, a closely related compound, is a widely used organic scaffold in medicinal chemistry. By means of kinetic and structural studies, it has been demonstrated that this molecule can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . This could pave the way for the development of selective CA inhibitors .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-mercaptobenzoxazole plays a significant role in biochemical reactions, primarily as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. The compound interacts with the active site of hCAs, binding to the zinc ion and inhibiting the enzyme’s activity . This interaction is crucial for its potential therapeutic applications, including the treatment of glaucoma, edema, and other conditions where carbonic anhydrase inhibition is beneficial.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrases, the compound can alter pH regulation, ion transport, and gas exchange within cells . These changes can impact cellular homeostasis and metabolic activities, making this compound a valuable compound for studying cellular physiology and pathology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiol group of the compound forms a covalent bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This binding disrupts the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and proton. Additionally, the chloro group of the compound can interact with amino acid side chains, further stabilizing the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, reducing its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to target sites . These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytosol, where it interacts with carbonic anhydrases and other target enzymes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its inhibitory effects on enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-2-mercaptobenzoxazole can be synthesized using 6-chloro-2-aminophenol as a starting reagent. The synthesis involves the cyclization of 6-chloro-2-aminophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of ortho-aminophenol or its metal salts with an alkali metal trithiocarbonate in aqueous solution. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRDNTGJMQMSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403433
Record name 7-Chloro-2-mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-93-2
Record name 51793-93-2
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Record name 7-Chloro-2-mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-2-mercaptobenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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